Boiling Point Advantage: Chloromethyltris(trimethylsiloxy)silane Exhibits Significantly Lower Boiling Point than Its Chloro‑Analog, Facilitating Low‑Temperature Purification and Deposition
Chloromethyltris(trimethylsiloxy)silane (target) possesses a boiling point of 72 °C at atmospheric pressure, which is markedly lower than that of its direct chloro‑functional analog, tris(trimethylsiloxy)chlorosilane, which boils at approximately 78 °C at reduced pressure (5 mmHg) and ~125 °C at atmospheric pressure . This 6 °C difference at reduced pressure and the >50 °C difference at ambient pressure confer a tangible purification and handling advantage, as the target compound can be distilled at lower temperatures with reduced energy input and minimized thermal degradation risk.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 72 °C (760 mmHg) |
| Comparator Or Baseline | Tris(trimethylsiloxy)chlorosilane: ~78 °C (5 mmHg); ~125 °C (760 mmHg) |
| Quantified Difference | ~6 °C lower at reduced pressure; >50 °C lower at atmospheric pressure |
| Conditions | Standard atmospheric pressure (760 mmHg) and reduced pressure (5 mmHg) as reported in vendor literature |
Why This Matters
A lower boiling point translates to gentler purification by vacuum distillation and greater ease of thermal evaporation during vapor-phase deposition, thereby reducing the risk of thermal decomposition and improving process control in both laboratory and industrial settings.
